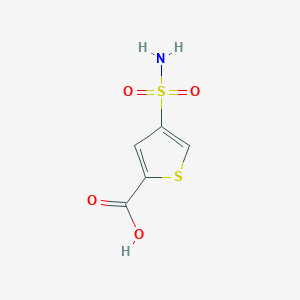
4-Sulfamoylthiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Sulfamoylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom This compound is characterized by the presence of a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH) attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfamoylthiophene-2-carboxylic acid typically involves the introduction of the sulfamoyl group and the carboxylic acid group onto the thiophene ring. One common method is the sulfonation of thiophene-2-carboxylic acid, followed by the introduction of the sulfamoyl group through a reaction with sulfamide. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the sulfonation and subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the efficiency of the process.
化学反应分析
Types of Reactions: 4-Sulfamoylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfamoyl or carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 4-sulfamoylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl and carboxylic acid groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules. The thiophene ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
4-Sulfamoylthiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the sulfamoyl group, making it less versatile in certain chemical reactions.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity and applications.
4-Sulfamoylbenzoic acid: Contains a benzene ring instead of a thiophene ring, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the thiophene ring with both sulfamoyl and carboxylic acid groups, providing a versatile platform for various chemical modifications and applications.
属性
IUPAC Name |
4-sulfamoylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)(H2,6,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWANYIRACCGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














